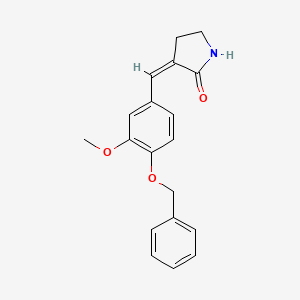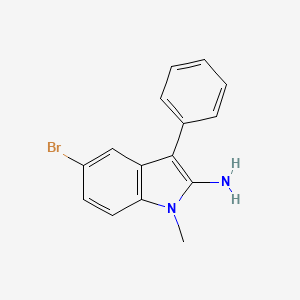![molecular formula C18H28N2 B12910765 (3S)-N-cyclopentyl-N-[(3,5-dimethylphenyl)methyl]pyrrolidin-3-amine CAS No. 820980-01-6](/img/structure/B12910765.png)
(3S)-N-cyclopentyl-N-[(3,5-dimethylphenyl)methyl]pyrrolidin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-N-Cyclopentyl-N-(3,5-dimethylbenzyl)pyrrolidin-3-amine is a chiral amine compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopentyl group, a dimethylbenzyl group, and a pyrrolidin-3-amine moiety. Its stereochemistry is denoted by the (S)-configuration, indicating the specific spatial arrangement of its atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-Cyclopentyl-N-(3,5-dimethylbenzyl)pyrrolidin-3-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.
Introduction of the Cyclopentyl Group: The cyclopentyl group is introduced via an alkylation reaction using cyclopentyl halides under basic conditions.
Attachment of the Dimethylbenzyl Group: The dimethylbenzyl group is attached through a nucleophilic substitution reaction, where the pyrrolidine nitrogen attacks a 3,5-dimethylbenzyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and advanced purification techniques are often employed to enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-N-Cyclopentyl-N-(3,5-dimethylbenzyl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding amine oxides or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield secondary or primary amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, acyl halides
Major Products
Oxidation: Amine oxides, ketones
Reduction: Secondary amines, primary amines
Substitution: Various substituted amines
Wissenschaftliche Forschungsanwendungen
(S)-N-Cyclopentyl-N-(3,5-dimethylbenzyl)pyrrolidin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of (S)-N-Cyclopentyl-N-(3,5-dimethylbenzyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-N-Cyclopentyl-N-(3,5-dimethylbenzyl)pyrrolidin-3-amine: The enantiomer of the (S)-compound, differing in its stereochemistry.
N-Cyclopentyl-N-benzylpyrrolidin-3-amine: Lacks the dimethyl groups on the benzyl ring.
N-Cyclopentyl-N-(3,5-dimethylphenyl)pyrrolidin-3-amine: Similar structure but with a phenyl group instead of a benzyl group.
Uniqueness
(S)-N-Cyclopentyl-N-(3,5-dimethylbenzyl)pyrrolidin-3-amine is unique due to its specific stereochemistry and the presence of both cyclopentyl and dimethylbenzyl groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound in various research applications.
Eigenschaften
CAS-Nummer |
820980-01-6 |
|---|---|
Molekularformel |
C18H28N2 |
Molekulargewicht |
272.4 g/mol |
IUPAC-Name |
(3S)-N-cyclopentyl-N-[(3,5-dimethylphenyl)methyl]pyrrolidin-3-amine |
InChI |
InChI=1S/C18H28N2/c1-14-9-15(2)11-16(10-14)13-20(17-5-3-4-6-17)18-7-8-19-12-18/h9-11,17-19H,3-8,12-13H2,1-2H3/t18-/m0/s1 |
InChI-Schlüssel |
HOIWAWKEXNLGSZ-SFHVURJKSA-N |
Isomerische SMILES |
CC1=CC(=CC(=C1)CN([C@H]2CCNC2)C3CCCC3)C |
Kanonische SMILES |
CC1=CC(=CC(=C1)CN(C2CCCC2)C3CCNC3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-Chloro-5-({[(4-chlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12910712.png)


![2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one;pyridine](/img/structure/B12910723.png)


![4-(3-Hydroxydec-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2,5-diol](/img/structure/B12910742.png)


